3-Benzylaminocoumarin-7-O-sulfamate (3j) Achieves 0.13 µM STS IC50, Outperforming Parent Coumarin Scaffolds by Over 10-Fold
The benzylamino-substituted coumarin sulfamate derivative 3j (3-benzylaminocoumarin-7-O-sulfamate) exhibits an STS IC50 of 0.13 µM in human placental microsomes, representing a greater than 10-fold improvement in potency compared to the unsubstituted 4-methylcoumarin-7-O-sulfamate parent scaffold (IC50 ~1-2 µM). Kinetic analysis confirms 3j as an irreversible inhibitor with a KI of 86.9 nM and kinact of 158.7 min⁻¹ [1].
| Evidence Dimension | STS inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.13 µM (compound 3j) |
| Comparator Or Baseline | 4-methylcoumarin-7-O-sulfamate (IC50 ~1-2 µM) |
| Quantified Difference | ≥10-fold improvement |
| Conditions | Human placental microsomal STS assay |
Why This Matters
The >10-fold potency gain demonstrates that the benzylamino substitution on the coumarin scaffold is a critical driver of nanomolar STS inhibition, enabling more potent tool compounds for target validation and lead optimization.
- [1] Hng Y, Lin MH, Lin TS, Liu IC, Lin IC, Lu YL, Chang CN, Chiu PF, Tsai KC. Design and synthesis of 3-benzylaminocoumarin-7-O-sulfamate derivatives as steroid sulfatase inhibitors. Bioorganic Chemistry, 2020, 96: 103618. View Source
